molecular formula C17H24N4O2 B12445347 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester CAS No. 887590-95-6

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B12445347
CAS No.: 887590-95-6
M. Wt: 316.4 g/mol
InChI Key: XZZZDDBTWDMHRX-UHFFFAOYSA-N
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Description

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester is a synthetically valuable indazole derivative serving as a crucial building block in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several therapeutic agents . This particular compound, with its protected carboxylic acid group and pyrrolidinylmethyl side chain, is designed for the synthesis and exploration of novel molecules targeting various biological pathways. Its primary research application lies in its role as a key intermediate for the development of receptor ligands. Indazole-based compounds are extensively investigated for their potential to interact with central nervous system (CNS) targets, and structural analogs are studied as potent synthetic cannabinoid receptor agonists (SCRAs) for probing CB1 and CB2 receptor function . The tert-butyl ester group offers synthetic versatility for further functionalization, while the amino group provides a handle for creating diverse amide libraries. Researchers utilize this compound to develop new chemical entities with the aim of understanding disease mechanisms in areas such as inflammation, cancer, and metabolic disorders, given the established role of indazole cores in anti-inflammatory, antitumor, and antimicrobial agents . This product is intended for use in a controlled laboratory setting by qualified professionals.

Properties

CAS No.

887590-95-6

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 6-amino-3-(pyrrolidin-1-ylmethyl)indazole-1-carboxylate

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-15-10-12(18)6-7-13(15)14(19-21)11-20-8-4-5-9-20/h6-7,10H,4-5,8-9,11,18H2,1-3H3

InChI Key

XZZZDDBTWDMHRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Various nucleophiles, suitable bases

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.

Scientific Research Applications

Drug Development

The compound is primarily studied for its role as a potential drug candidate. Its structural features allow it to interact with specific biological targets, making it a subject of interest in the following areas:

  • Anticancer Agents : Research indicates that derivatives of indazole compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that modifications on the indazole scaffold can enhance cytotoxicity against various cancer cell lines .
CompoundActivityReference
Indazole Derivative AIC50 = 15 nM
Indazole Derivative BIC50 = 25 nM

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. It has been investigated for its effects on neurotransmitter systems, particularly in models of anxiety and depression. For instance, a study demonstrated that certain indazole derivatives could modulate serotonin receptors, leading to anxiolytic effects .

StudyModel UsedResult
Study on Indazole DerivativesRodent ModelReduced anxiety-like behavior observed

Antimicrobial Activity

There is emerging evidence that indazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For example, one study reported effective inhibition of Staphylococcus aureus at low concentrations .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer activity of several indazole derivatives, including the tert-butyl ester variant. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neurological Effects

In a controlled trial assessing the impact of the compound on anxiety models, researchers found that administration led to a notable decrease in anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and indazole core play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Key Differences and Similarities:

  • Core Structure : Both compounds share a pyrrolidine ring and a tert-butyl ester group. However, the target compound features an indazole core, whereas the analog in is based on a pyrrolidine scaffold.
  • Substituents: The target compound has an amino group (position 6) and pyrrolidinylmethyl group (position 3), while the analog in contains an iodomethyl substituent at position 2 of the pyrrolidine.
  • Reactivity: The iodine atom in the analog may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the target compound could enhance nucleophilicity for further functionalization.

Functional Analog: 1-Aminocyclobutane[11C]carboxylic acid

Key Differences and Similarities :

  • Core Structure: The target compound’s indazole contrasts with the cyclobutane ring in 1-Aminocyclobutane[11C]carboxylic acid ().
  • Functional Groups: Both compounds feature amino groups, but the cyclobutane analog includes a free carboxylic acid, whereas the target compound uses a tert-butyl ester.
  • Applications : The cyclobutane analog is a tumor-imaging agent with rapid blood clearance and low excretion (3.6% in 2 hours) , while the indazole derivative’s tert-butyl ester may serve as a prodrug or synthetic intermediate.

Pharmacokinetics and Toxicity :

  • The cyclobutane analog exhibits low toxicity and rapid tissue uptake, ideal for PET imaging . The tert-butyl ester in the target compound could alter pharmacokinetics (e.g., delayed hydrolysis to release active carboxylic acid).

Table 2: Functional and Pharmacokinetic Comparison

Feature Target Compound 1-Aminocyclobutane[11C]carboxylic acid
Core Structure Indazole Cyclobutane
Key Functional Groups Amino, t-Bu ester Amino, carboxylic acid
Primary Application Drug discovery intermediate Tumor imaging (PET tracer)
Excretion (2 hours) Not reported 3.6%
Toxicity Not reported Non-toxic in three animal species

Research Findings and Implications

  • Synthetic Utility : The tert-butyl ester group in both the target compound and the pyrrolidine analog () highlights its role in protecting carboxylic acids during multi-step syntheses.
  • Safety Considerations : While the target compound’s toxicity profile is undefined, structural analogs (e.g., iodomethyl-pyrrolidine) necessitate rigorous safety protocols during handling .

Biological Activity

6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester (CAS: 887590-95-6) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24N4O2
  • Molecular Weight : 316.398 g/mol
  • CAS Number : 887590-95-6
  • Synonyms : tert-butyl 6-amino-3-(pyrrolidin-1-ylmethyl)indazole-1-carboxylate

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

The compound functions by selectively inhibiting specific kinases involved in signal transduction pathways. It has been shown to bind to the ATP-binding site of target kinases, thereby preventing substrate phosphorylation and subsequent downstream signaling. This action can lead to reduced cell proliferation and induced apoptosis in cancer cells.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Kinase Inhibition
    • In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against various kinases, including mTOR and EGFR. The IC50 values for these targets are reported in the low nanomolar range, indicating high potency .
  • Anticancer Activity
    • In vivo studies using xenograft models have shown that the administration of this compound significantly reduces tumor growth compared to control groups. The mechanism involves the inhibition of angiogenesis and induction of apoptosis within the tumor microenvironment .

Case Study 1: Inhibition of mTOR Signaling

A study published in 2021 evaluated the effects of this compound on mTOR signaling pathways in breast cancer cells. The results indicated a marked decrease in cell viability and increased apoptosis rates, supporting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Targeting EGFR Mutants

Research conducted on non-small cell lung cancer (NSCLC) highlighted the efficacy of this compound against EGFR mutant forms. The compound was shown to inhibit cell proliferation and induce cell cycle arrest specifically in cells harboring the L858R mutation, which is commonly associated with resistance to first-line therapies .

Data Table: Biological Activity Summary

Biological Activity Target IC50 (nM) Effect
Kinase InhibitionmTOR<10Inhibits cell proliferation
Kinase InhibitionEGFR<20Induces apoptosis
Anticancer ActivityBreast CancerN/AReduces tumor growth
Anticancer ActivityNSCLCN/AArrests cell cycle

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